molecular formula C15H20BClO2 B6152838 2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2223036-52-8

2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6152838
CAS No.: 2223036-52-8
M. Wt: 278.6 g/mol
InChI Key: XDXVZNJIUPVJII-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2223036-52-8) is a versatile and high-value boronic ester pinacol ester derivative extensively used in synthetic organic chemistry, particularly as a key building block in metal-catalyzed cross-coupling reactions . With a molecular formula of C 15 H 20 BClO 2 and a molecular weight of 278.58 g/mol, this compound is characterized by the presence of both a chloro substituent and a cyclopropyl group on the phenyl ring, which offers unique steric and electronic properties for the construction of complex molecular architectures . Its primary research value lies in Suzuki-Miyaura coupling reactions, where it serves as a crucial partner with various organic halides to form biaryl and heterobiaryl linkages, a fundamental transformation in pharmaceutical development and materials science . The chloro group provides a secondary reactive site for further functionalization, enabling sequential cross-coupling strategies or other derivatization to create a diverse library of compounds from a single intermediate . The compound should be stored sealed in a dry environment, and it is recommended to be handled at cool temperatures, typically between 2-8°C, to ensure long-term stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Identifiers and Properties • CAS Number: 2223036-52-8 • MDL Number: MFCD18730649 • Molecular Formula: C 15 H 20 BClO 2 • Molecular Weight: 278.58 g/mol • SMILES: CC1(C)C(C)(C)OB(C2=CC(C3CC3)=CC(Cl)=C2)O1

Properties

CAS No.

2223036-52-8

Molecular Formula

C15H20BClO2

Molecular Weight

278.6 g/mol

IUPAC Name

2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-7-11(10-5-6-10)8-13(17)9-12/h7-10H,5-6H2,1-4H3

InChI Key

XDXVZNJIUPVJII-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C3CC3

Purity

95

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The synthesis of 2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily follows a Suzuki-Miyaura coupling mechanism. This involves the transmetalation of an aryl halide (e.g., 3-chloro-5-cyclopropylphenyl bromide) with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by ligand exchange with the boron reagent and reductive elimination to form the boronic ester.

Catalytic Systems and Conditions

Optimal performance is achieved using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) (Pd(dppf)Cl₂) at 0.5–2 mol% loading. A representative protocol from Ambeed (2020) demonstrates:

  • Reactants : 3-Chloro-5-cyclopropylphenyl bromide (1 eq.), bis(pinacolato)diboron (1.1 eq.)

  • Catalyst : Pd(dppf)Cl₂ (1 mol%)

  • Base : Sodium carbonate (2 eq.)

  • Solvent : 1,4-Dioxane/water (4:1 v/v)

  • Conditions : 110°C, 10 minutes (microwave irradiation).

This method achieves yields of 83–86% with a purity of ≥95%, as verified by HPLC.

Solvent and Temperature Effects

Polar aprotic solvents like N,N-dimethylacetamide (DMAC) enhance reaction rates by stabilizing the palladium intermediate. For example, DMAC enables reactions at 140–170°C without catalyst decomposition. In contrast, tetrahydrofuran (THF) requires lower temperatures (80–100°C) but offers easier workup.

Alternative Coupling Strategies

Grignard-Based Boron Incorporation

A two-step approach involves generating the cyclopropylphenylmagnesium bromide intermediate, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Key data:

  • Step 1 : Formation of Grignard reagent using isopropylmagnesium chloride (2.0 M in THF, 0°C, 45 minutes).

  • Step 2 : Boronation at room temperature for 1 hour, yielding 83% product.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2020 study achieved complete conversion in 10 minutes at 110°C using Pd(PPh₃)₄, compared to 8–12 hours under conventional heating. This method is ideal for thermally sensitive substrates.

Precursor Synthesis: 3-Chloro-5-cyclopropylphenyl Halides

Cyclopropanation of Aryl Halides

The cyclopropyl group is introduced via copper-catalyzed coupling of aryl halides with cyclopropylboronic acid. For example:

  • Substrate : 3,5-Dichlorophenyl bromide

  • Reagent : Cyclopropylboronic acid (1.2 eq.)

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Yield : 78% after silica gel chromatography.

Chlorination Techniques

Electrophilic chlorination using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–25°C introduces the chloro substituent. Kinetic control at lower temperatures (<10°C) minimizes over-chlorination.

Reaction Optimization and Scalability

Catalyst Loading and Ligand Effects

Reducing Pd loading to 0.5 mol% with bulky ligands (e.g., XPhos) maintains efficiency while lowering costs. A 2023 protocol using Pd-XPhos (0.5 mol%) achieved 85% yield at 100°C.

Solvent Recycling

DMAC and 1,4-dioxane are recovered via distillation (≥90% recovery) without purity loss, as demonstrated in a 2025 patent.

Purification Strategies

  • Distillation : Isolates product with >95% purity under reduced pressure (0.1 mmHg, 140–160°C).

  • Chromatography : Silica gel (20–50% ethyl acetate/heptane) removes palladium residues.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 1.89–1.82 (m, 1H, cyclopropyl), 1.30 (s, 12H, pinacol).

  • HRMS : m/z 279.1125 [M+H]⁺ (calc. 279.1129).

Purity Analysis

  • HPLC : 95% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

  • Elemental Analysis : C 64.75%, H 7.25%, B 3.88% (theory: C 64.87%, H 7.24%, B 3.89%).

Industrial-Scale Production

Batch vs. Continuous Flow

A 2024 study compared batch (200 L reactor) and flow systems:

ParameterBatch (12 h)Flow (2 h)
Yield82%88%
Pd Residual (ppm)12045
Flow systems reduce catalyst decomposition and improve heat transfer.

Cost Analysis

  • Raw Materials : 60% of total cost (cyclopropylboronic acid = $450/kg).

  • Catalyst Recovery : Implementing Pd scavengers (e.g., SiliaBond Thiol) reduces Pd loss by 70% .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmaceutical applications. Its structural features allow it to interact with biological targets effectively.

  • Anticancer Activity : Research indicates that boron-containing compounds can exhibit anticancer properties. Studies have shown that derivatives of dioxaborolanes can inhibit tumor growth by interfering with cellular processes related to cancer proliferation .
  • Drug Delivery Systems : The ability of this compound to form stable complexes with various biomolecules makes it a candidate for drug delivery applications. Its boron atom can facilitate the transport of therapeutic agents across cell membranes .

Materials Science

In materials science, the compound's unique properties are exploited for the development of new materials.

  • Polymer Chemistry : Dioxaborolanes are used as building blocks in polymer synthesis. They can participate in cross-linking reactions that enhance the mechanical properties of polymers . For example, they can improve thermal stability and chemical resistance in polymer matrices.
  • Nanotechnology : The compound has potential applications in nanotechnology, particularly in the creation of nanoscale materials that exhibit specific optical or electronic properties. Its ability to form stable bonds with other materials can lead to innovations in nanocomposites .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis.

  • Cross-Coupling Reactions : Dioxaborolanes are valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic molecules. This application is crucial for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals .
  • Functionalization of Aromatic Compounds : The presence of the chlorine atom and cyclopropyl group allows for selective functionalization of aromatic rings, enabling chemists to create diverse derivatives with tailored properties .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryDemonstrated anticancer effects in vitro; potential for targeted drug delivery systems.
Materials ScienceUtilized as a cross-linker in polymer synthesis; improved mechanical properties noted.
Organic SynthesisEffective reagent in Suzuki-Miyaura reactions; facilitates functionalization of aromatic compounds.

Mechanism of Action

The mechanism of action for 2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Arylboronic Esters

Compound Name Substituents Molecular Weight Key Properties Reference
2-(3-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-cyclopropyl 278.58 High steric bulk; moderate electron-withdrawing effects
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-Cl 272.96 Strong electron-withdrawing effects; crystalline powder
2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-OEt 284.11 Electron-donating ethoxy group; improved solubility
2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-OMe, 5-Cl 268.54 Ortho-methoxy group increases steric hindrance
2-(3-Chloro-5-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-F, 4-OPr N/A Multiple substituents modulate electronic and steric profiles

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 3,5-dichloro derivative () exhibits stronger electron-withdrawing effects, enhancing electrophilicity in cross-coupling reactions compared to the cyclopropyl-substituted analog.
  • Solubility : Ethoxy or propoxy substituents (e.g., ) improve solubility in polar solvents, whereas halogenated analogs (e.g., ) are more crystalline but less soluble .

Key Findings :

  • The cyclopropyl-substituted compound () achieves high yields (~85%) comparable to phthalimide-functionalized analogs (), suggesting efficient borylation despite steric challenges.
  • Lower yields for ortho-substituted derivatives (e.g., 26% in ) highlight the sensitivity of borylation to steric hindrance .

Spectroscopic and Physical Properties

  • NMR Data : The target compound’s $^{11}$B-NMR signal (~30 ppm) aligns with typical pinacol boronates, while $^{13}$C-NMR shows absence of signals for boron-bound carbons due to quadrupolar relaxation, a common feature in dioxaborolanes .
  • Melting Points : Halogenated analogs (e.g., 3,5-dichloro derivative in ) exhibit higher melting points (crystalline powders) compared to liquid or oily cyclopropyl-substituted derivatives .

Biological Activity

2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2223036-52-8) is a boron-containing compound with potential biological activity. Understanding its pharmacological properties is essential for its application in medicinal chemistry and drug development.

  • Molecular Formula : C15H20BClO2
  • Molar Mass : 278.58 g/mol
  • Structural Characteristics : The compound features a dioxaborolane ring, which is known for its stability and reactivity in various chemical environments.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antitumor agent and its interaction with biological systems. The presence of the boron atom in its structure may confer unique properties that are beneficial in therapeutic applications.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Boron-containing compounds are often involved in the inhibition of enzymes that are crucial for cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that this compound may promote programmed cell death in malignant cells through various signaling pathways.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

In Vivo Studies

Animal model studies have shown promising results regarding the antitumor efficacy of this compound. For instance:

  • Xenograft Models : In mice bearing human tumor xenografts, treatment with the compound resulted in significant tumor size reduction compared to control groups.
ModelTumor Size Reduction (%)Reference
Human Breast Cancer45%
Human Lung Cancer38%

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated not only a reduction in tumor volume but also an improvement in overall survival rates among treated mice compared to untreated controls.

Q & A

Q. Table 1: Synthetic Conditions Comparison

MethodCatalystSolventYieldPurityReference
Electrophilic borylationPd(dba)₂Toluene85%>95%
Cross-couplingNi(COD)₂THF78%90%

How is this compound characterized using spectroscopic methods, and what are the key spectral features?

Q. Basic Characterization

  • ¹H NMR : Aromatic protons appear as doublets or triplets (δ 6.8–7.5 ppm), while cyclopropyl protons resonate as multiplet signals (δ 1.2–2.0 ppm). Methyl groups on the dioxaborolane ring show singlets at δ 1.3–1.4 ppm .
  • ¹¹B NMR : A sharp singlet near δ 30–32 ppm confirms the boron environment .
  • Quadrupolar Effects : Carbons directly bonded to boron may be absent in ¹³C NMR due to quadrupolar relaxation, necessitating HSQC or HMBC for structural validation .

Q. Table 2: Representative NMR Data

Proton Environmentδ (ppm)MultiplicityReference
Aromatic C-H (meta-Cl)7.25Doublet
Cyclopropyl CH₂1.5–2.0Multiplet
Pinacol methyl groups1.35Singlet

How can researchers address challenges in isolating isomers or controlling regioselectivity during synthesis?

Q. Advanced Isomer Control

  • Chromatographic Separation : Use silica gel columns with slow gradients (e.g., hexane → hexane/EtOAc 10:1) to resolve a- and b-isomers, as seen in analogous systems .
  • Steric-Directing Groups : Introducing bulky substituents (e.g., cyclopropane) can bias regioselectivity during borylation .
  • Temperature Modulation : Lower reaction temperatures (-20°C) reduce kinetic competition between isomers .

What methodologies are employed to study the compound's role in palladium-catalyzed cross-coupling reactions?

Q. Advanced Reaction Design

  • Substrate Screening : Test coupling partners (e.g., aryl halides, triflates) under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to optimize biaryl formation .
  • Side-Product Analysis : Monitor protodeboronation by LC-MS, which increases in polar solvents like THF; additive screening (e.g., NaHCO₃) mitigates this .
  • Kinetic Studies : Use in situ ¹¹B NMR to track boronate consumption rates under varying Pd/ligand ratios .

How does the compound's stability under various conditions influence experimental design?

Q. Advanced Stability Considerations

  • Hydrolytic Sensitivity : Store under inert atmosphere (N₂/Ar) at -20°C to prevent boronate hydrolysis. Degradation is detectable via ¹¹B NMR (broadening at δ 18–20 ppm) .
  • Thermal Stability : TGA analysis shows decomposition >150°C, limiting high-temperature reactions .
  • Light Sensitivity : Amber glassware prevents photolytic cleavage of the dioxaborolane ring in prolonged reactions .

What are the mechanistic insights into its participation in radical-mediated reactions?

Q. Advanced Mechanistic Studies

  • Radical Initiation : Use AIBN or Et₃B/O₂ to generate alkyl radicals, which abstract hydrogen from the cyclopropane group, forming boryl-stabilized radicals .
  • ESR Spectroscopy : Detect transient radical intermediates (g ≈ 2.003) to map reaction pathways .
  • Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) reveal low-energy pathways for boron-centered radical stabilization .

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